molecular formula C32H24ClF3N4O3 B2359425 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea CAS No. 1796898-58-2

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea

Cat. No. B2359425
CAS RN: 1796898-58-2
M. Wt: 605.01
InChI Key: BZWUQLNRFCDCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C32H24ClF3N4O3 and its molecular weight is 605.01. The purity is usually 95%.
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Scientific Research Applications

Radioiodinated Benzodiazepines for Tumor Targeting

A study by Akgün et al. (2009) developed two novel radioiodinated 1,4-benzodiazepines for targeting cholecystokinin receptors in tumors. These compounds demonstrated high affinity and selectivity, making them suitable for in vivo tumor targeting.

Anticancer Agents

Lee et al. (2018) synthesized a series of 4-aryl-thieno[1,4]diazepin-2-one derivatives as anticancer agents. They found potent antiproliferative activities against melanoma and hematopoietic cell lines, suggesting their potential in cancer therapeutics (Lee et al., 2018).

Radiolabeled Antagonists for Medical Imaging

Saemian et al. (2012) discussed the preparation of N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide-[14C-carboxy] as a CCK-A antagonist. This work is part of developing radiolabeled antagonists for medical imaging applications (Saemian et al., 2012).

Antimicrobial and Anticancer Studies

Verma et al. (2015) synthesized a series of benzodiazepin-1-yl derivatives, evaluating their antimicrobial and anticancer activities. Some compounds showed effective antimicrobial properties and potent anticancer activities, indicating their utility in therapeutic applications (Verma et al., 2015).

Modulation of Transient Receptor Potential Vanilloid 1

A study by Liu et al. (2018) focused on derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, investigating their role as modulators of Transient receptor potential vanilloid 1 (TRPV1) and their potential as analgesics (Liu et al., 2018).

Synthesis of Pyrimidines and Pyrazoles Derivatives

Tirlapur and Noubade (2010) synthesized novel pyrimidines and pyrazoles derivatives, characterized by various spectroscopic methods. They evaluated their antimicrobial and analgesic activities, contributing to medicinal chemistry research (Tirlapur & Noubade, 2010).

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24ClF3N4O3/c1-19-9-5-6-12-22(19)27(41)18-40-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-25-17-21(32(34,35)36)15-16-24(25)33/h2-17,29H,18H2,1H3,(H2,37,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWUQLNRFCDCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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